(1-Aminocycloheptyl)methanol

Description

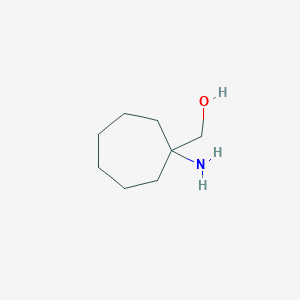

Structure

3D Structure

Properties

IUPAC Name |

(1-aminocycloheptyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUBUBCODJSBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814254-62-1 | |

| Record name | (1-Aminocycloheptyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Aminocycloheptyl)methanol chemical structure and properties

An In-Depth Technical Guide to (1-Aminocycloalkyl)methanols: Spotlight on the (1-Aminocycloheptyl)methanol Scaffold

Introduction and Significance for Drug Development

In the landscape of modern medicinal chemistry, the design of novel molecular scaffolds that provide unique three-dimensional diversity is of paramount importance. Among these, saturated carbocycles serve as crucial building blocks, offering rigid conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. The (1-Aminocycloalkyl)methanol family of compounds represents a particularly valuable class of these building blocks. They feature a quaternary carbon center substituted with an amine, a hydroxymethyl group, and a cycloalkyl ring, presenting a dense and stereochemically defined arrangement of functional groups.

This guide focuses on (1-Aminocycloheptyl)methanol , a member of this class characterized by a seven-membered carbocyclic ring. While direct literature on this specific molecule is sparse, its structural analogues, particularly (1-Aminocyclohexyl)methanol, are recognized as valuable intermediates in the synthesis of pharmacologically active agents.[1] By examining the known properties, synthesis, and applications of its close relatives, we can construct a comprehensive technical profile for (1-Aminocycloheptyl)methanol, providing researchers and drug development professionals with the foundational knowledge to leverage this promising, yet underexplored, molecular scaffold. The seven-membered ring offers a distinct conformational flexibility compared to the more common five- and six-membered rings, opening new avenues for probing receptor topographies and designing next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The core structure of (1-Aminocycloheptyl)methanol consists of a cycloheptane ring where one carbon atom is substituted with both an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). This geminal substitution pattern creates a non-prochiral quaternary center.

| Property | (1-Aminocyclopropyl)methanol[2] | (1-Aminocyclobutyl)methanol | (1-Aminocyclohexyl)methanol[3][4] | (1-Aminocycloheptyl)methanol (Predicted) |

| CAS Number | 107017-72-1 | 180205-34-9 | 4313-56-8 | Not Assigned |

| Molecular Formula | C₄H₉NO | C₅H₁₁NO | C₇H₁₅NO | C₈H₁₇NO |

| Molecular Weight | 87.12 g/mol | 101.15 g/mol | 129.20 g/mol | ~143.23 g/mol |

| IUPAC Name | (1-aminocyclopropyl)methanol | (1-aminocyclobutyl)methanol | (1-aminocyclohexyl)methanol | (1-aminocycloheptyl)methanol |

| Physical Form | Data not available | Colorless to yellow liquid or solid | Solid | Likely a solid or viscous oil |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

| Polar Surface Area | 46.3 Ų | 46.3 Ų | 46.3 Ų | 46.3 Ų |

The hydrochloride salt of these compounds is also common, such as (1-Aminocyclohexyl)methanol hydrochloride (CAS: 5460-68-4), which is often preferred for its improved stability and handling properties as a solid.[5][6]

Synthesis and Mechanistic Rationale

The synthesis of (1-Aminocycloalkyl)methanols can be achieved through several established organic chemistry transformations. A robust and logical approach starting from the corresponding cyclic ketone, cycloheptanone, is the Strecker synthesis of α-amino acids followed by reduction. This multi-step process offers a clear and scalable path to the target molecule.

Proposed Synthetic Workflow

The diagram below illustrates a proposed two-step synthetic pathway from cycloheptanone to (1-Aminocycloheptyl)methanol.

Caption: Proposed synthetic pathway for (1-Aminocycloheptyl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-aminocycloheptanecarboxylate

-

Reaction Setup: To a solution of cycloheptanone (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.5 eq).

-

Causality: This is a classic Strecker synthesis. Ammonium chloride provides the ammonia equivalent, and cyanide acts as the nucleophile. The reaction proceeds via an imine intermediate, which is then attacked by the cyanide ion to form 1-aminocycloheptanecarbonitrile.

-

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Hydrolysis and Esterification: Upon completion, carefully add concentrated sulfuric acid (H₂SO₄) and heat the mixture to reflux for 8-12 hours.

-

Causality: The acidic conditions hydrolyze the nitrile to a carboxylic acid and simultaneously protect the amine as an ammonium salt. The presence of methanol as the solvent leads to a Fischer esterification, directly yielding the methyl ester, which is often easier to purify and handle than the free amino acid.

-

-

Workup and Isolation: Cool the reaction mixture to 0°C and neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-aminocycloheptanecarboxylate.

Step 2: Reduction to (1-Aminocycloheptyl)methanol

-

Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the ester and any remaining nitrile or amide functionalities to the corresponding alcohol and amine, respectively. An inert atmosphere is critical as LiAlH₄ reacts violently with water.

-

-

Addition of Ester: Cool the LiAlH₄ suspension to 0°C and slowly add a solution of methyl 1-aminocycloheptanecarboxylate (1.0 eq) in anhydrous THF dropwise.

-

Causality: The addition must be slow and controlled at a low temperature to manage the highly exothermic reaction.

-

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the complete reduction.

-

Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the purification process compared to an acidic workup.

-

-

Isolation and Purification: Stir the resulting mixture until a white precipitate forms. Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude (1-Aminocycloheptyl)methanol. The product can be further purified by column chromatography or crystallization of its hydrochloride salt.

Applications in Drug Discovery and Development

The (1-Aminocycloalkyl)methanol scaffold is a versatile building block for creating structurally complex and biologically active molecules.

-

Constrained Scaffolds for Peptidomimetics: The rigid cyclic nature of the core structure makes it an excellent replacement for flexible aliphatic chains in peptide-based drugs. This can lock the molecule into a bioactive conformation, increasing potency and selectivity while also improving resistance to enzymatic degradation.

-

Intermediates for Enzyme Inhibitors: Derivatives of the closely related (1-Aminocyclohexyl)methanol have been synthesized as key intermediates for novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targeted for treating inflammation and pain.[1] This highlights the potential of the cycloheptyl analogue to serve as a building block for inhibitors targeting other enzymes.

-

Antimicrobial Agents: The cyclohexane ring is a known scaffold in compounds exhibiting a range of pharmacological effects, including antimicrobial activity.[7] Studies on various functionalized cyclohexane derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7] By extension, (1-Aminocycloheptyl)methanol could serve as a starting point for the synthesis of novel antibacterial or antifungal agents. The unique spatial arrangement of its functional groups could lead to new interactions with microbial targets.

-

CNS-Active Agents: The lipophilic cycloheptyl ring can facilitate passage across the blood-brain barrier. The primary amine and alcohol offer handles for further chemical modification to target central nervous system (CNS) receptors, ion channels, or enzymes.

Safety and Handling

No specific safety data for (1-Aminocycloheptyl)methanol is available. However, based on the GHS classification for (1-Aminocyclohexyl)methanol, similar compounds should be handled with care. (1-Aminocyclohexyl)methanol is known to cause serious eye irritation.[3] It is therefore prudent to assume that (1-Aminocycloheptyl)methanol may be an irritant.

Recommended Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

(1-Aminocycloheptyl)methanol stands as a promising but underexplored chemical entity with significant potential for application in drug discovery and materials science. By leveraging established synthetic routes and drawing parallels from its well-characterized lower homologues, researchers can readily access this scaffold. Its unique seven-membered ring provides a distinct conformational and lipophilic profile, offering a valuable tool for medicinal chemists aiming to expand beyond traditional cyclic systems. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted and could lead to the discovery of novel therapeutic agents with improved efficacy and unique pharmacological profiles.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]

-

Blakemore, D. C., et al. (n.d.). (1-aminocyclohexyl)methanol hydrochloride. American Elements. Retrieved from [Link]

-

Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol. Retrieved from [Link]

-

Ekart. (n.d.). (1-amino-4-methylcyclohexyl)methanol hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22379486, (1-(Aminomethyl)cyclohexyl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146220, (1-Aminocyclopropyl)methanol. Retrieved from [Link]

-

Request PDF | A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors | Find, read and cite all the research you need on ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemsigma. (n.d.). (1-aminocyclohexyl)methanol. Retrieved from [Link]

-

Arctom. (n.d.). (1-Aminocyclohexyl)methanol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (1-Aminocycloalkyl)methanols: A Focus on the (1-Aminocyclohexyl)methanol Scaffold

A Note on the Target Compound: Initial database inquiries for "(1-Aminocycloheptyl)methanol" did not yield sufficient data for a comprehensive technical guide, suggesting it is a less common or novel chemical entity. This guide will therefore focus on its well-documented and commercially available lower homolog, (1-Aminocyclohexyl)methanol . The principles, synthesis, and applications discussed herein are broadly applicable to the (1-aminocycloalkyl)methanol class of compounds and provide a robust framework for researchers and drug development professionals working with these valuable scaffolds.

Introduction: The Strategic Value of 1,1-Amino Alcohol Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide both structural rigidity and vectors for chemical diversification is paramount.[1][2] Alkanolamines, organic compounds bearing both hydroxyl and amino functional groups, are foundational building blocks in this endeavor.[3] The specific subclass of 1,1-disubstituted cycloalkanes, such as (1-Aminocyclohexyl)methanol, offers a unique combination of a three-dimensional, conformationally restricted core with two chemically distinct functional handles—a primary amine and a primary alcohol. This arrangement makes them exceptionally versatile starting points for the synthesis of complex molecules and compound libraries aimed at biological targets.[4][5]

This guide provides an in-depth examination of (1-Aminocyclohexyl)methanol, covering its fundamental properties, a detailed synthetic protocol with mechanistic considerations, and its strategic application as a building block in drug discovery programs.

Compound Identification and Core Properties

Precise identification is the cornerstone of all chemical research. The key identifiers and molecular attributes for (1-Aminocyclohexyl)methanol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (1-aminocyclohexyl)methanol | [6] |

| CAS Number | 4313-56-8 | [6][7] |

| Molecular Formula | C₇H₁₅NO | [6] |

| Molecular Weight | 129.20 g/mol | [6][8] |

| Canonical SMILES | C1CCC(CC1)(CO)N | [6][8] |

| InChI Key | VDPLLINNMXFNQX-UHFFFAOYSA-N | [6][8] |

Physicochemical and Computed Properties for Drug Development

The suitability of a molecular scaffold for drug development is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME).[8] The properties of (1-Aminocyclohexyl)methanol, computed by PubChem, align well with the requirements for a fragment or building block in drug discovery.

| Property | Value | Relevance in Drug Discovery |

| XLogP3 | 0.2 | Indicates good hydrophilicity, often contributing to favorable solubility. |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donor Count | 2 | The amine and hydroxyl groups provide key interaction points with biological targets.[4] |

| Hydrogen Bond Acceptor Count | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity.[4] |

| Rotatable Bond Count | 1 | The low number of rotatable bonds signifies a rigid scaffold, which is desirable for reducing the entropic penalty upon binding to a target. |

| Heavy Atom Count | 9 | A low heavy atom count is characteristic of fragments used in Fragment-Based Lead Discovery (FBLD). |

Data sourced from PubChem CID 409153.[6][8]

Synthesis and Mechanistic Considerations

The most direct and reliable method for synthesizing (1-Aminocyclohexyl)methanol is through the chemical reduction of its corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid.

Synthetic Strategy: The Rationale

Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄).[7] Therefore, a powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity, which allows for the direct reduction of carboxylic acids to primary alcohols under standard laboratory conditions.[9][10][11] The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol.[11]

The overall transformation is depicted below:

Caption: General workflow for the synthesis of (1-Aminocyclohexyl)methanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the LiAlH₄ reduction of amino acids.[4][12]

Materials:

-

1-Aminocyclohexanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

15% aqueous Sodium Hydroxide (NaOH)

-

Deionized water

-

Ethyl ether or Dichloromethane (for extraction)

-

Standard glassware for inert atmosphere chemistry (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.

-

LAH Suspension: The flask is charged with a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous THF (e.g., 150 mL). The suspension is stirred to ensure it is homogenous.

-

Scientist's Note: The use of anhydrous THF and an inert atmosphere is critical. LiAlH₄ reacts violently with water to release flammable hydrogen gas.[10]

-

-

Substrate Addition: 1-Aminocyclohexanecarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF (e.g., 100 mL) and added slowly, dropwise, to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and any gas evolution.

-

Scientist's Note: The initial reaction is an acid-base reaction where the acidic proton of the carboxylic acid and the proton on the ammonium group (amino acids exist as zwitterions) react with the hydride to produce H₂ gas. Sufficient equivalents of LAH must be used to account for this initial deprotonation and the subsequent reduction.

-

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the complete consumption of the starting material.

-

Quenching (Workup): The reaction is cooled to 0 °C in an ice bath. The reaction is then quenched by the slow, sequential, and careful dropwise addition of: i. Water (X mL) ii. 15% aqueous NaOH (X mL) iii. Water (3X mL) (Where X = grams of LiAlH₄ used).

-

Scientist's Note: This specific procedure (Fieser workup) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable solid. A vigorous evolution of gas will occur.

-

-

Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with several portions of THF or ethyl ether.

-

Extraction & Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product, a viscous oil or solid, can be further purified by vacuum distillation or recrystallization if necessary.

Applications in Drug Discovery and Development

The true value of (1-Aminocyclohexyl)methanol lies in its utility as a versatile building block.[2] Its rigid cyclic core helps to pre-organize appended pharmacophoric groups in a defined region of 3D space, which can lead to improved binding affinity and selectivity for a biological target.

A Scaffold for Combinatorial Chemistry

The primary amine and primary alcohol serve as orthogonal functional handles that can be selectively derivatized. For example, the amine can be readily acylated, alkylated, or used in reductive amination, while the alcohol can be etherified or esterified. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Diversification strategy using the (1-Aminocyclohexyl)methanol core.

Role in Chiral Synthesis and Fragment-Based Design

While the parent molecule is achiral, it serves as an excellent precursor for chiral molecules. Derivatization can create stereocenters, or it can be used to synthesize chiral ligands for asymmetric catalysis.[1][13] Furthermore, its low molecular weight and favorable physicochemical properties make it an ideal starting point or "fragment" for Fragment-Based Lead Discovery (FBLD), a powerful method for identifying new drug leads.

Amino alcohol moieties are present in numerous biologically active compounds and have been investigated for a range of therapeutic applications, including as potential antibiotic and antifungal agents.[5] The rigid cyclic nature of the cyclohexyl scaffold provides a distinct advantage over more flexible linear amino alcohols in drug design.

Safety and Handling

(1-Aminocyclohexyl)methanol hydrochloride is classified as a warning-level hazard.[14] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

Conclusion

(1-Aminocyclohexyl)methanol is a powerful and versatile chemical building block for researchers in organic synthesis and drug development. Its rigid three-dimensional structure, combined with two distinct points for chemical modification, provides a reliable and strategic platform for creating novel molecules with diverse biological applications. The straightforward synthesis via reduction of the corresponding amino acid makes it an accessible and valuable tool for constructing compound libraries and exploring new chemical space in the pursuit of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]

-

Mahendran, P., Rajendran, A. J., Balachandran, C., & Kumar, H. (2020). Therapeutically active β-amino alcohols as potent drugs. ResearchGate. Retrieved from [Link]

-

Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol CAS#:4313-56-8. Retrieved from [Link]

-

Wikipedia. (2023). Alkanolamine. Retrieved from [Link]

-

Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1938. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved from [Link]

-

Nature. (n.d.). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Retrieved from [Link]

-

AIR Unimi. (n.d.). Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Disubstituted Cycloalkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). The use of methanol as a C1 building block. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

World Scientific Publishing. (n.d.). Tissue Engineering for the Hand. Retrieved from [Link]

-

Chemchart. (n.d.). 2-Amino-3-methylpentan-1-ol. Retrieved from [Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (1-Aminocyclohexyl)methanol hydrochloride 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]

A Technical Guide to the Synthesis of Novel Aminocycloheptane Derivatives for Drug Discovery

Executive Summary

The cycloheptane ring, particularly when functionalized with an amino group, represents a pivotal structural motif in modern medicinal chemistry. Its unique three-dimensional conformation allows for novel interactions with biological targets, offering a pathway to escape the "flatland" of traditional aromatic scaffolds and develop therapeutics with improved properties. However, the synthesis of these seven-membered rings is fraught with challenges, primarily due to unfavorable thermodynamics and kinetics associated with medium-sized rings. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and innovative strategies for the synthesis of aminocycloheptane derivatives. We will explore core methodologies, including classical ring expansions, strategic multicomponent reactions for library generation, and state-of-the-art asymmetric techniques for precise stereochemical control. Each section is grounded in mechanistic principles, supported by field-proven protocols and authoritative references, to empower chemists in their pursuit of next-generation therapeutics.

Introduction: The Strategic Value of the Aminocycloheptane Scaffold

A Privileged Scaffold in Bioactive Molecules

The aminocycloheptane core is a key component in a range of biologically active compounds. Aminocyclitols—amino-polyhydroxy cycloalkanes—are found in nature and have inspired the development of potent drugs.[1][2] Their utility spans multiple therapeutic areas:

-

Glycosidase Inhibitors: As stable mimics of natural sugars (aminocarbasugars), these structures are central to the design of inhibitors for enzymes involved in metabolic disorders like diabetes.[1][2]

-

Antibacterial Agents: The aminoglycoside family of antibiotics, a cornerstone of antibacterial treatment, features aminocyclitol cores.[1][2]

-

Antiviral Therapeutics: The aminocyclitol framework serves as a versatile scaffold for carbocyclic nucleoside analogues, which are designed as metabolically robust alternatives to natural nucleosides in antiviral drug design.[1][2]

The appeal of the cycloheptane ring lies in its conformational flexibility and three-dimensional character, which can lead to enhanced binding affinity, improved selectivity, and better physicochemical properties compared to flat aromatic systems.[3]

The Synthetic Challenge: Overcoming Strain and Entropy

The construction of seven-membered rings is a well-known challenge in organic synthesis.[4] Unlike five- and six-membered rings, which are thermodynamically and kinetically favored, medium-sized rings (7-13 atoms) suffer from significant enthalpic and entropic barriers:

-

Pitzer Strain (Torsional Strain): Eclipsing interactions between adjacent C-H bonds create significant torsional strain.

-

Transannular Strain: Steric hindrance between atoms across the ring further destabilizes the structure.

-

Entropic Penalty: The probability of the two ends of a carbon chain meeting to form a ring decreases as the chain length increases, making intramolecular cyclization kinetically slow and competitive with intermolecular reactions.[4]

Overcoming these barriers requires carefully designed synthetic strategies that can effectively manage strain and favor ring formation.

Core Synthetic Strategies and Methodologies

A variety of powerful methods have been developed to access the aminocycloheptane core. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the need for molecular diversity.

Ring Expansion Reactions: Building from Stable Precursors

One of the most effective strategies for synthesizing cycloheptanes is to start with a readily available, stable six-membered ring (a cyclohexane derivative) and expand it by one or more carbons.[5][6] This approach leverages the favorable chemistry of cyclohexanones to overcome the challenges of direct seven-membered ring formation.

The Tiffeneau–Demjanov rearrangement is a classic and reliable one-carbon ring expansion that converts an α-amino alcohol on a ring to a homologous ketone.[5] The reaction proceeds via the diazotization of the primary amine, followed by the loss of N₂ to form a carbocation, which triggers a rearrangement with concomitant ring expansion.

The general workflow for applying this to aminocycloheptane synthesis is outlined below.

Caption: Workflow for Tiffeneau-Demjanov Ring Expansion.

Detailed Protocol: Synthesis of Cycloheptanone from 1-(aminomethyl)cyclohexanol

This protocol describes the core ring-expansion step. The starting material, 1-(aminomethyl)cyclohexanol, is readily prepared in two steps from cyclohexanone via cyanohydrin formation followed by reduction.

Step 1: Diazotization and Rearrangement

-

Dissolve 1-(aminomethyl)cyclohexanol (10.0 g, 77.4 mmol) in 150 mL of 1 M aqueous hydrochloric acid in a 500 mL flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (5.88 g, 85.2 mmol) in 50 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 2: Purification

-

The crude product is purified by fractional distillation under reduced pressure to yield pure cycloheptanone.

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 1-(aminomethyl)cyclohexanol | NaNO₂, aq. HCl | 0 °C to RT | Cycloheptanone | 70-80% | Adapted from Tiffeneau–Demjanov principles[5][6] |

| 2-methyl-1-(aminomethyl)cyclohexanol | NaNO₂, aq. HCl | 0 °C to RT | 2-methylcycloheptanone | ~75% | General Knowledge |

Multicomponent Reactions (MCRs): A Paradigm for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are exceptionally powerful for generating molecular diversity.[7][8] They are atom-economical, operationally simple, and ideal for building libraries of novel aminocycloheptane derivatives for high-throughput screening.

The Kabachnik–Fields reaction is a three-component condensation of an oxo compound (ketone or aldehyde), an amine, and a hydrophosphoryl compound (e.g., diethyl phosphite) to form an α-aminophosphonate.[9] By using cycloheptanone as the oxo component, this reaction provides direct access to functionalized aminocycloheptane derivatives.

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 6. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic Signature of (1-Aminocycloheptyl)methanol: A Predictive Technical Guide

Introduction: The Structural Elucidation of a Versatile Building Block

(1-Aminocycloheptyl)methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a quaternary carbon embedded within a seven-membered cycloalkane ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The cycloheptyl scaffold imparts a distinct conformational flexibility and lipophilicity, while the amine and alcohol moieties provide reactive handles for diverse chemical transformations.

Accurate structural confirmation is the bedrock of any chemical research or development program. For a molecule like (1-Aminocycloheptyl)methanol, a multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring purity, identity, and for understanding its electronic and geometric properties. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, we will leverage established spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers.

The causality behind our predictions is grounded in the fundamental principles of how molecular structure dictates the interaction of a molecule with electromagnetic radiation and its behavior under ionization. This document is designed to serve as a practical reference for scientists engaged in the synthesis and application of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For (1-Aminocycloheptyl)methanol, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR spectrum begins with meticulous sample preparation. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it will solubilize the polar molecule and, importantly, its residual water peak does not typically obscure the signals of interest. Protons on the amine (-NH₂) and alcohol (-OH) groups are exchangeable, and their visibility and coupling can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified (1-Aminocycloheptyl)methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show several key features corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.2 - 3.4 | Singlet (or Doublet) | 2H | -CH₂OH | Protons on the carbon adjacent to the electronegative oxygen are deshielded. May show coupling to the -OH proton if exchange is slow. |

| ~ 1.4 - 1.6 | Multiplet | 12H | Cycloheptyl ring protons (-CH₂-) | The protons of the cycloheptane ring will overlap in a complex multiplet. Based on data for cycloheptane itself, these protons resonate in a narrow range.[2] |

| Variable (~1.5 - 3.0) | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| Variable (~4.0 - 5.0) | Broad Singlet (or Triplet) | 1H | -OH | Like the amine protons, the alcohol proton's shift is variable. It may appear as a triplet if it couples to the adjacent -CH₂- group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, fewer than 8 signals might be expected if ring inversion is fast on the NMR timescale at room temperature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70 - 75 | -C H₂OH | The carbon atom bonded to the highly electronegative oxygen atom is significantly deshielded and shifted downfield.[3] |

| ~ 60 - 65 | -C (NH₂)(CH₂OH) | The quaternary carbon, bonded to nitrogen, another carbon of the methanol group, and two carbons of the ring, will be deshielded. |

| ~ 35 - 45 | Cycloheptyl -C H₂ (α to quaternary C) | The two carbons in the ring directly attached to the quaternary center. |

| ~ 25 - 30 | Cycloheptyl -C H₂ (remaining) | The remaining methylene carbons of the cycloheptyl ring are expected to have similar chemical shifts, potentially appearing as 2 or 3 distinct signals depending on the ring conformation.[4] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of key functional groups. The spectrum of (1-Aminocycloheptyl)methanol will be dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.

Experimental Protocol: IR Spectrum Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, simple, and effective technique.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum provides a molecular fingerprint, with characteristic bands confirming the presence of the alcohol and amine functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Rationale |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) | The broadness of this peak is a classic indicator of hydrogen bonding between alcohol molecules.[5][6] |

| 3350 - 3250 | Medium, Sharper | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct, sharper bands in this region (symmetric and asymmetric stretches), which distinguishes them from the single broad O-H band they overlap with.[5][7] |

| 2960 - 2850 | Strong | C-H Stretch | Cycloheptyl & -CH₂OH | These strong absorptions are characteristic of sp³-hybridized C-H bonds and are present in most organic molecules.[5] |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) | This bending (scissoring) vibration is characteristic of primary amines.[7] |

| 1465 | Medium | C-H Bend | -CH₂- Bend | Methylene scissoring vibrations from the cycloheptyl ring. |

| 1250 - 1020 | Strong | C-O Stretch | Primary Alcohol | The C-O single bond stretch in primary alcohols is typically a strong and prominent band.[7] |

| 910 - 665 | Medium, Broad | N-H Wag | Primary Amine (-NH₂) | An out-of-plane bending vibration characteristic of primary and secondary amines.[7] |

The workflow for this analysis is straightforward:

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Mass Spectrum Acquisition

Step-by-Step Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum

The molecular formula of (1-Aminocycloheptyl)methanol is C₈H₁₇NO, giving it a monoisotopic mass of approximately 143.13 Da.

-

Molecular Ion (M⁺•): The molecular ion peak at m/z = 143 should be observed. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[8] The intensity of this peak may be weak, as amino alcohols can fragment readily.

-

Key Fragmentation Pathways: Fragmentation in EI-MS is a high-energy process that cleaves the weakest bonds. For (1-Aminocycloheptyl)methanol, two primary fragmentation mechanisms are expected: α-cleavage and dehydration.

-

α-Cleavage: This is the cleavage of a bond adjacent to a heteroatom (O or N). The most likely α-cleavages are the loss of the -CH₂OH group or cleavage of a C-C bond within the ring adjacent to the quaternary carbon.

-

Loss of •CH₂OH (m/z 31): This would lead to a fragment at m/z = 112 . This is a very common fragmentation for primary alcohols.[8][9]

-

Loss of a C₂H₅ radical from the ring: Cleavage of the ring can lead to a stable, resonance-stabilized iminium or oxonium ion. A significant peak at m/z = 84 is plausible, corresponding to the [M - C₄H₉]⁺ fragment resulting from ring opening and cleavage.

-

-

Dehydration (Loss of H₂O): Alcohols frequently lose a molecule of water (18 Da).[8][9]

-

[M - H₂O]⁺•: A peak at m/z = 125 would be indicative of this process.

-

-

Loss of •NH₂ (m/z 16): While less common than α-cleavage at carbon, direct loss of the amino radical could produce a fragment at m/z = 127 .

-

The logical flow of fragmentation analysis is as follows:

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide presents a detailed, predictive framework for the spectroscopic characterization of (1-Aminocycloheptyl)methanol using NMR, IR, and Mass Spectrometry. By understanding the fundamental principles that govern how the specific functional groups (primary amine, primary alcohol) and the cycloheptyl scaffold interact with different analytical techniques, researchers can confidently interpret their experimental data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein provide a reliable benchmark for the structural verification and quality assessment of this versatile chemical intermediate. The combination of these three spectroscopic methods provides a self-validating system, ensuring the highest degree of confidence in the compound's identity.

References

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. In Spectroscopy Tutorial: Reference. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. In IR Spectroscopy Tutorial. Retrieved from [Link]

-

NIST. (n.d.). Cycloheptanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

-

SpectraBase. (n.d.). Cycloheptanol. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Correlation Chart for Amines. Retrieved from [Link]

-

AIP Publishing. (n.d.). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics. Retrieved from [Link]

-

NIST. (n.d.). Cycloheptanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (2017). Cyclopentyl, cyclohexyl, and cycloheptyl cations: computational studies of the structures, stability, 13C NMR chemical shifts, and possible rearrangement pathways. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. PMC. Retrieved from [Link]

-

Sci-Hub. (n.d.). Mass spectral data of cyclooctyl derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0155830). Retrieved from [Link]

-

ACS Publications. (1975). Mass spectral data of cyclooctyl derivatives. Journal of Chemical & Engineering Data, 20(1), 123–124. Retrieved from [Link]

-

NIST. (n.d.). 1-Octadecanol, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. kgroup.du.edu [kgroup.du.edu]

- 2. CYCLOHEPTANE(291-64-5) 1H NMR spectrum [chemicalbook.com]

- 3. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

Predicted ADME/Tox profile of (1-Aminocycloheptyl)methanol

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive, in-silico-derived profile of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) characteristics of (1-Aminocycloheptyl)methanol. In the absence of direct experimental data for this specific molecule, this analysis leverages predictive modeling based on its core structural features: a primary amino group, a cycloheptyl scaffold, and a primary alcohol (methanol) moiety. The predictions are informed by established Quantitative Structure-Activity Relationship (QSAR) principles, metabolic pathways of analogous structures, and data from relevant chemical classes.

Our analysis indicates that (1-Aminocycloheptyl)methanol likely possesses favorable physicochemical properties for oral absorption and potential for central nervous system (CNS) distribution. However, its metabolic profile presents a significant and critical liability. The primary alcohol group is predicted to be a principal site for metabolism via alcohol dehydrogenase (ADH), mirroring the toxifying pathway of methanol. This process is anticipated to generate a formaldehyde analog and subsequently a formic acid analog, which are directly implicated in the well-documented ocular and systemic toxicities associated with methanol poisoning. This metabolic vulnerability is the central challenge for the development of this compound. This document outlines the scientific rationale for these predictions and proposes a clear, tiered strategy for future experimental validation.

Introduction: The Imperative of Early-Stage Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail in late-stage development due to unfavorable pharmacokinetic or toxicity profiles.[1] Early-stage assessment of ADME/Tox properties is therefore not just a regulatory hurdle but a critical strategic tool to de-risk projects and allocate resources effectively.

(1-Aminocycloheptyl)methanol is a small molecule featuring a saturated seven-membered carbocycle, a primary amine, and a hydroxymethyl group. While its specific biological targets are outside the scope of this guide, its structural motifs are common in medicinal chemistry. When direct experimental data for such a new molecular entity (NME) is unavailable, in silico approaches provide a rapid, cost-effective, and powerful alternative to generate a foundational ADME/Tox hypothesis.[2] By simulating biological interactions through computational methods, we can anticipate potential liabilities and design more efficient experimental studies.[3][4]

This guide synthesizes data from established ADME/Tox prediction principles, metabolic pathways of analogous compounds, and the known toxicology of its constituent functional groups to construct a robust predictive profile.

The In-Silico Prediction Workflow: A Rationale-Driven Approach

Our predictive methodology is not a "black box" but a logical workflow grounded in chemical principles and validated computational techniques. The process involves deconstructing the molecule into its key fragments, analyzing its overall physicochemical properties, and using this information to query established models for ADME and toxicology. The core of this approach is to move from molecular structure to a prediction of biological behavior.

The workflow relies on several computational pillars:

-

QSAR Modeling: This technique identifies mathematical relationships between a molecule's chemical structure and its biological activity or property. By analyzing large datasets of known compounds, QSAR models can predict the properties of an unknown molecule.[3]

-

Molecular Modeling: Methods like molecular docking can simulate the interaction between our compound and key metabolic enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein), offering insights into metabolism and distribution.[2]

-

Analog Read-Across: Where direct models are lacking, we can infer properties by examining structurally similar molecules. For this analysis, we will consider data from related amino alcohols and cyclic alcohols to inform our predictions.[5][6][7]

Predicted Physicochemical and ADME Profile

The foundation of any pharmacokinetic profile lies in the molecule's fundamental physicochemical properties. These parameters govern its ability to traverse biological membranes and interact with proteins.

Physicochemical Properties

The following table summarizes the predicted properties for (1-Aminocycloheptyl)methanol, which are crucial for interpreting its ADME profile.

| Parameter | Predicted Value | Implication for ADME |

| Molecular Weight | ~143.24 g/mol | Excellent. Well below the 500 Da threshold for good absorption. |

| logP (Octanol/Water) | ~1.0 - 1.5 | Balanced. Suggests sufficient lipid solubility to cross membranes but enough polarity for aqueous solubility. |

| Polar Surface Area (PSA) | ~46.2 Ų | Excellent. Well below the 90 Ų threshold, indicating good potential for cell membrane and BBB permeability. |

| Hydrogen Bond Donors | 2 (from -OH, -NH2) | Good. Within typical limits for drug-like molecules. |

| Hydrogen Bond Acceptors | 2 (from O, N) | Good. Within typical limits for drug-like molecules. |

| pKa (Amine) | ~9.5 - 10.5 | The amine will be predominantly protonated (cationic) at physiological pH 7.4. |

Predicted ADME Characteristics

-

Absorption: The molecule exhibits strong compliance with Lipinski's Rule of Five. Its low molecular weight and optimal PSA suggest that it is likely to have high passive intestinal absorption and good oral bioavailability .

-

Distribution: With a low PSA and a balanced logP, the molecule has a high probability of crossing the blood-brain barrier (BBB) . The cycloheptyl group contributes to its lipophilicity, potentially facilitating CNS entry. Plasma protein binding is predicted to be low , leading to a high fraction of unbound, active drug.

-

Metabolism (A Critical Liability): The metabolism of (1-Aminocycloheptyl)methanol is predicted to be its primary vulnerability.

-

Primary Pathway: The most chemically labile site is the primary alcohol (-CH2OH). This group is an ideal substrate for oxidation by cytosolic alcohol dehydrogenase (ADH) to form an aldehyde intermediate. This aldehyde would then be a substrate for aldehyde dehydrogenase (ALDH) to yield the corresponding carboxylic acid.[7] This metabolic cascade is directly analogous to the bioactivation of methanol to its toxic metabolites, formaldehyde and formic acid.[8][9]

-

Secondary Pathways: Other potential but likely minor pathways include N-acetylation of the primary amine or CYP450-mediated hydroxylation at one of the cycloheptyl ring's carbons. These are generally slower processes compared to the rapid oxidation of a primary alcohol.

-

-

Excretion: The parent drug may undergo some renal clearance, but the primary route of elimination from the body will likely be the renal excretion of its highly polar carboxylic acid metabolite.

Predicted Toxicology Profile: Echoes of Methanol Toxicity

The toxicological forecast for this molecule is inextricably linked to its predicted metabolism. The generation of a formaldehyde-like intermediate is a major red flag.

Summary of Predicted Toxicities

| Toxicity Endpoint | Prediction | Scientific Rationale |

| Systemic Toxicity | High Risk | Metabolism to a formic acid analog can lead to metabolic acidosis , a hallmark of severe methanol poisoning.[8][10] |

| Ocular Toxicity | High Risk | Formate, the metabolite of formaldehyde, is a known mitochondrial toxin that specifically inhibits cytochrome oxidase, leading to ATP depletion and cell death in the optic nerve and retina, potentially causing blindness.[8][11] The predicted metabolite poses an identical mechanistic risk. |

| Hepatotoxicity | Moderate Risk | The liver is the primary site of metabolism, exposing it to the highest concentrations of the reactive aldehyde intermediate. Furthermore, some amino alcohols have shown inherent cytotoxicity, potentially involving the generation of reactive oxygen species.[6] |

| Local Irritation | Moderate Risk | Read-across from the structurally similar (1-Aminocyclopropyl)methanol, which is classified as causing skin and eye irritation (H315, H318) and respiratory irritation (H335), suggests a similar potential for local toxicity upon exposure.[12][13] |

| Genotoxicity | Moderate Risk | Formaldehyde is a known carcinogen and mutagen due to its ability to form cross-links with DNA and proteins. The predicted aldehyde intermediate shares this reactivity, posing a significant genotoxic risk. |

| Cardiotoxicity (hERG) | Needs Assessment | While no specific prediction can be made without dedicated modeling, the cationic nature of the protonated amine warrants routine evaluation for potential hERG channel inhibition, a common cause of drug-induced cardiotoxicity.[14] |

Experimental Validation: A Phased Protocol

To validate this in silico profile, a targeted, tiered experimental approach is essential. The goal is to first confirm the highest-risk prediction—the metabolic pathway.

Protocol 1: In Vitro Metabolic Stability Assessment

-

Objective: To determine the primary metabolic route and stability of (1-Aminocycloheptyl)methanol.

-

System: Pooled human liver microsomes (for CYP450 activity) and human liver cytosol (for ADH/ALDH activity).

-

Methodology:

-

Incubate (1-Aminocycloheptyl)methanol at a standard concentration (e.g., 1 µM) with each subcellular fraction, supplemented with appropriate cofactors (NADPH for microsomes, NAD+ for cytosol).

-

Include a control incubation with an ADH inhibitor (e.g., fomepizole) in the cytosol preparation.

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with acetonitrile.

-

Analyze the disappearance of the parent compound and the appearance of predicted metabolites (aldehyde and carboxylic acid) using LC-MS/MS.

-

-

Expected Outcome & Interpretation:

-

Rapid disappearance in cytosol, slower in microsomes: Confirms ADH/ALDH as the primary metabolic pathway.

-

Disappearance inhibited by fomepizole: Provides definitive evidence for the role of ADH.

-

Detection of the carboxylic acid metabolite: Validates the predicted detoxification route.

-

Conclusion and Strategic Recommendations

The in silico assessment of (1-Aminocycloheptyl)methanol reveals a molecule with a dual nature. It possesses physicochemical properties that are highly favorable for absorption and distribution, including potential CNS penetration. However, this promising profile is overshadowed by a critical metabolic liability. The presence of the primary alcohol moiety creates a toxification pathway analogous to that of methanol, predicting a high risk of severe systemic, ocular, and genotoxic effects mediated by its aldehyde and acid metabolites.

Strategic Recommendations:

-

Prioritize Metabolic Investigation: The immediate focus of any further research must be the experimental validation of the predicted metabolic pathway as outlined in Protocol 1.

-

Assess Inherent Cytotoxicity: Concurrent cytotoxicity assays (e.g., in HepG2 cells) should be run to assess the baseline toxicity of the parent compound.

-

Consider Structural Modification: If the intended biological activity resides in the aminocycloheptyl core, medicinal chemistry efforts should be directed at replacing or modifying the metabolically vulnerable methanol group. Options could include converting it to a methyl ether, a fluorinated methyl group, or a more stable functional group to block ADH-mediated oxidation.

Proceeding with this molecule without first addressing the profound toxicological risks associated with its metabolism would be a high-risk strategy. The in silico data strongly suggests that this liability is inherent to the structure and must be resolved before committing further resources to its development.

References

-

CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

-

Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Available from: [Link]

-

Plaza-Alexandre, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available from: [Link]

-

Lagorce, D., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances) of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available from: [Link]

-

Neamtu, A. A., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. International Journal of Molecular Sciences. Available from: [Link]

-

Guedes, F., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules. Available from: [Link]

-

Kavlock, R., et al. (2012). Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. Environmental Health Perspectives. Available from: [Link]

-

Chemsrc. (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. Available from: [Link]

-

Dierickx, P. J. (1998). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro. Available from: [Link]

-

Zimmerman, S. M., & Morgan, D. L. (2024). Methanol Toxicity. StatPearls. Available from: [Link]

-

Barceloux, D. G., et al. (2002). American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Methanol Poisoning. Journal of Toxicology: Clinical Toxicology. Available from: [Link]

-

Dorokhov, Y. L., et al. (2015). Metabolic methanol: molecular pathways and physiological roles. Physiological Reviews. Available from: [Link]

-

Dorokhov, Y. L., et al. (2015). Metabolic Methanol: Molecular Pathways and Physiological Roles. ResearchGate. Available from: [Link]

-

Patocka, J., et al. (2013). Biologically Active Alcohols: Cyclic Alcohols. Military Medical Science Letters. Available from: [Link]

-

Wikipedia. Methanol toxicity. Available from: [Link]

-

Kostic, M. A. (2007). Rethinking the toxic methanol level. The Journal of Emergency Medicine. Available from: [Link]

-

Kianmehr, M., et al. (2021). A novel metabolic disorder in the degradation pathway of endogenous methanol due to a mutation in the gene of alcohol dehydrogenase. Clinical Biochemistry. Available from: [Link]

-

ResearchGate. Methanol metabolism pathways and their compartmentation in methylotrophic yeasts. Available from: [Link]

-

PubChem. (1-Aminocyclopropyl)methanol. Available from: [Link]

-

Mindt, M., et al. (2021). Evaluation of Heterologous Biosynthetic Pathways for Methanol-Based 5-Aminovalerate Production by Thermophilic Bacillus methanolicus. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Rostami-Hodjegan, A., & Tucker, G. T. (2022). Methanol poisoning as a new world challenge: A review. Ecotoxicology and Environmental Safety. Available from: [Link]

-

Coulter, C. V., et al. (2011). The pharmacokinetics of methanol in the presence of ethanol: a case study. Clinical Pharmacokinetics. Available from: [Link]

-

SciSpace. Top 55 Computational Toxicology papers published in 2021. Available from: [Link]

-

EMACC-WG / MSF Norway / Oslo University Hospital. (2023). Protocol – Methanol poisoning. Available from: [Link]

Sources

- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmsl.cz [mmsl.cz]

- 8. researchgate.net [researchgate.net]

- 9. methanolpoisoning.msf.org [methanolpoisoning.msf.org]

- 10. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 11. Methanol poisoning as a new world challenge: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the In Silico Characterization of (1-Aminocycloheptyl)methanol: A Case Study in Early-Stage Drug Discovery

Abstract

In the modern drug discovery paradigm, the early assessment of novel chemical entities for potential biological activity and drug-like properties is paramount. Computational, or in silico, methodologies provide a rapid, cost-effective, and powerful framework for this initial characterization, allowing researchers to prioritize candidates for synthesis and experimental validation. This guide presents a comprehensive, step-by-step in silico workflow to characterize a novel, unstudied molecule: (1-Aminocycloheptyl)methanol. We will navigate the entire computational pipeline, from initial ligand preparation and physicochemical analysis to target identification, high-resolution interaction modeling via molecular docking, dynamic stability assessment with molecular dynamics simulations, and finally, the prediction of pharmacokinetic properties (ADMET). This document serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to apply computational chemistry tools to accelerate early-phase discovery projects.

Introduction

(1-Aminocycloheptyl)methanol is a small organic molecule featuring a cycloheptane ring, a primary amine, and a hydroxymethyl group. A review of public chemical databases like PubChem reveals its basic structural and physical properties, but a notable absence of data regarding its biological interactions or therapeutic potential.[1][2][3] This lack of information makes it an ideal candidate for a hypothetical in silico investigation. How can we leverage computational tools to build a comprehensive profile of this molecule, generate testable hypotheses about its function, and predict its viability as a potential drug candidate?

This guide is structured to answer that question. We will treat (1-Aminocycloheptyl)methanol as a newly discovered compound and apply a rigorous, multi-stage computational protocol. The causality behind each step will be explained, providing not just a "how-to," but a "why-to," grounded in the principles of medicinal chemistry and computational biology. The ultimate goal is to transform a simple 2D structure into a rich, multi-faceted profile that can guide subsequent experimental work.

Part 1: Ligand Preparation and Physicochemical Profiling

Before any interaction can be modeled, the molecule of interest must be accurately represented in a three-dimensional, energetically favorable state. This initial step is critical, as all subsequent calculations depend on the quality of the input ligand structure.

Protocol 1: 3D Structure Generation and Energy Minimization

-

Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for (1-Aminocycloheptyl)methanol is C1CCC(CC1)(CO)N. This string is sourced from a reliable chemical database such as PubChem.[1]

-

Generate 2D and 3D Coordinates: Using a molecular editor like ChemDraw or an open-source tool like Avogadro, the SMILES string is converted into a 3D structure.[4] These programs add hydrogen atoms and generate an initial, rough 3D conformation.

-

Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy, stable conformation. Therefore, it must be subjected to energy minimization using a force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic and stable 3D representation of the molecule. This is a crucial self-validating step; an unminimized, high-energy conformation can lead to inaccurate docking scores and misleading interaction predictions.[5]

Data Presentation: Physicochemical Properties

With a prepared 3D structure, we can calculate key physicochemical properties that influence a molecule's pharmacokinetic behavior. Web-based tools like SwissADME provide a rapid and comprehensive analysis.[6] These descriptors are fundamental to assessing a compound's "drug-likeness."

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 143.23 g/mol | Influences diffusion and absorption; lower values (<500 Da) are generally preferred. |

| LogP (Octanol/Water) | 1.25 | Measures lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Estimates polarity; TPSA < 140 Ų is often associated with good cell permeability. |

| H-Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (O, N). |

| H-Bond Acceptors | 2 | The number of electronegative atoms (O, N). |

| Rotatable Bonds | 1 | Indicates molecular flexibility, which can impact binding affinity. |

Data generated hypothetically using the SwissADME web server for demonstration.[6][7]

Part 2: Target Identification and Hypothesis Generation

For a novel compound, the most significant unknown is its biological target. In silico target fishing methods are designed to address this by screening the compound against vast biological data to predict potential protein partners.[8][9]

Methodology: Reverse Docking and Pharmacophore Screening

Two primary strategies are employed for target identification:

-

Ligand-Based (Pharmacophore) Screening: This method assumes that structurally similar molecules often have similar biological activities.[8][10] The 3D structure of (1-Aminocycloheptyl)methanol is used to define a pharmacophore—a 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers). This pharmacophore is then used to screen databases of known active compounds. The targets of the highest-matching compounds become our predicted targets.[11]

-

Structure-Based (Reverse Docking): This approach "docks" our single ligand into the binding sites of a large library of proteins.[12][13] Servers like SwissTargetPrediction or ReverseDock use scoring functions to estimate the binding affinity for each protein, providing a ranked list of the most probable targets.[12][14][15][16] This method is particularly powerful as it does not rely on similarity to known ligands.

Experimental Workflow: Target Fishing

Caption: Workflow for in silico target identification.

Data Presentation: Hypothetical Target Prediction Results

The output from a tool like SwissTargetPrediction would be a ranked list of protein targets.

| Target Class | Predicted Target Example | Probability Score | Rationale for Interaction |

| Enzyme | Catechol-O-methyltransferase (COMT) | 0.35 | The aminomethyl group may mimic endogenous neurotransmitter ligands. |

| Ion Channel | NMDA Receptor | 0.28 | Cycloalkylamines are known scaffolds for NMDA receptor antagonists. |

| G-Protein Coupled Receptor | Dopamine D2 Receptor | 0.21 | The molecule's structure shares features with some dopaminergic ligands. |

This data is hypothetical and for illustrative purposes only.

Part 3: High-Resolution Interaction Analysis via Molecular Docking

Once a high-priority target is selected (e.g., COMT), molecular docking is used to predict the precise 3D binding orientation (the "pose") and estimate the binding affinity.[17][18] This provides the first detailed hypothesis of the molecular mechanism of action.

Protocol 2: Molecular Docking with AutoDock Vina